molecular formula C10H9N3O3 B054783 N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide CAS No. 123270-23-5

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide

Cat. No.: B054783
CAS No.: 123270-23-5
M. Wt: 219.2 g/mol
InChI Key: XHJXYBIIUUFVLB-UHFFFAOYSA-N
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Description

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide is an organic compound with a complex structure that includes a nitro group, a cyanomethyl group, and an acetamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide typically involves the nitration of a suitable precursor followed by the introduction of the cyanomethyl and acetamide groups. One common method involves the nitration of 4-methylacetanilide to introduce the nitro group, followed by a reaction with cyanomethyl chloride to introduce the cyanomethyl group. The final step involves the acetamidation of the intermediate product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. These methods typically use continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyanomethyl group can also participate in nucleophilic reactions, leading to the formation of covalent bonds with target molecules. These interactions can disrupt cellular processes and lead to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Cyanomethyl)phenyl)acetamide
  • N-(2-Nitrophenyl)acetamide
  • N-(4-Nitrophenyl)acetamide

Uniqueness

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide is unique due to the presence of both the nitro and cyanomethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyanomethyl group and a nitro group attached to a phenyl ring. The presence of these functional groups contributes to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial DNA replication and folate metabolism, respectively. In vitro studies reported IC50 values of 31.64 µM for DNA gyrase and 2.67 µM for DHFR inhibition .
  • Reactive Intermediate Formation : The nitro group can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular components, disrupting normal cellular processes.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various pathogens. Research findings indicate:

  • Minimum Inhibitory Concentration (MIC) : Studies have demonstrated significant antimicrobial activity, with MIC values ranging from 0.22 to 0.25 µg/mL for several derivatives of the compound .
  • Biofilm Formation Inhibition : The compound exhibited strong antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Apoptosis Induction : In studies involving breast cancer cell lines (e.g., MDA-MB-231), compounds with similar structures were shown to induce apoptosis significantly, suggesting that this compound could have similar effects due to its structural characteristics .
  • Cellular Uptake : Research indicates that the compound's structure allows for effective cellular uptake, which is crucial for its therapeutic efficacy in cancer treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure CharacteristicsNotable Activity
N-(4-Chlorophenyl)-2-nitroanilineChlorine substituent instead of cyanomethylModerate antimicrobial activity
N-(2-Nitrophenyl)acetamideLacks cyanomethyl groupLimited anticancer properties
N-(4-Nitrophenyl)acetamideLacks cyanomethyl groupAntimicrobial but less potent than cyanomethyl derivative

This compound is distinguished by the presence of both a nitro and a cyanomethyl group, which enhance its biological activities compared to other derivatives.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted on various derivatives indicated that those related to this compound displayed superior antimicrobial properties against resistant strains, suggesting potential for development as a new class of antibiotics .
  • Cancer Research : In vivo studies on similar compounds have shown promising results in tumor inhibition, indicating that this compound may also exhibit significant anticancer properties due to its structural analogies with other effective compounds .

Properties

IUPAC Name

N-[4-(cyanomethyl)-2-nitrophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-7(14)12-9-3-2-8(4-5-11)6-10(9)13(15)16/h2-3,6H,4H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJXYBIIUUFVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392971
Record name N-[4-(Cyanomethyl)-2-nitrophenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123270-23-5
Record name N-[4-(Cyanomethyl)-2-nitrophenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Concentrated nitric acid (10 mL, >69% pure) was added to acetic anhydride (100 mL) cooled to −10° C. The solution was treated portionwise with N-[4-(cyanomethyl)phenyl]acetamide (5.0 g, 28.7 mmol) at a rate which maintained an internal temperature below −5° C. The solution was stirred for 1 hour while warming to room temperature. The solution was poured into an ice/water mixture and extracted several times with ethyl acetate. The combined extracts were washed with 10% Na2CO3 and brine, dried (MgSO4), filtered, and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel with 1:1 hexanes/ethyl acetate to provide 4.82 g (77%) of N-[4-(cyanomethyl)-2-nitrophenyl]acetamide.
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Synthesis routes and methods II

Procedure details

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